Eucatropinhydrochlorid

Übersicht

Beschreibung

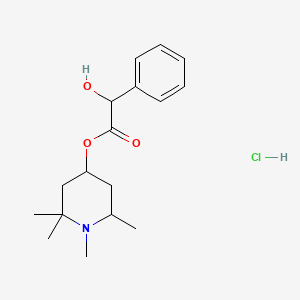

Eucatropine Hydrochloride is a chemical compound with the molecular formula C17H25NO3·HCl. This compound is primarily used in ophthalmic solutions due to its properties as a mydriatic agent, which means it can dilate the pupils .

Wissenschaftliche Forschungsanwendungen

Euk atropinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Formulierung von Augentropfen und anderen pharmazeutischen Präparaten verwendet.

5. Wirkmechanismus

Euk atropinhydrochlorid übt seine Wirkung aus, indem es als muskariner Acetylcholinrezeptor-Antagonist wirkt. Das bedeutet, dass es die Wirkung von Acetylcholin, einem Neurotransmitter, an muskarinischen Rezeptoren im Auge blockiert. Dies führt zur Entspannung des Sphinktermuskels der Iris, was zur Pupillenerweiterung führt . Die Verbindung zielt in erster Linie auf die muskarinischen Rezeptoren im Auge ab, unterbricht die normalen Signalwege und verursacht Mydriasis .

Ähnliche Verbindungen:

Atropin: Ein weiteres Mydriatikum, das in der Augenheilkunde eingesetzt wird.

Homatropin: Ähnlich in Struktur und Funktion wie Euk atropinhydrochlorid, aber mit kürzerer Wirkdauer.

Tropicamid: Ein Mydriatikum mit einem schnelleren Einsetzen und einer kürzeren Wirkdauer als Euk atropinhydrochlorid.

Einzigartigkeit: Euk atropinhydrochlorid ist einzigartig in seiner ausgewogenen Wirkdauer, was es für verschiedene augenärztliche Eingriffe geeignet macht, ohne dass es zu lang anhaltenden Wirkungen kommt . Seine strukturellen Eigenschaften ermöglichen auch spezifische Wechselwirkungen mit muskarinischen Rezeptoren, wodurch eine effektive Mydriasis mit minimalen Nebenwirkungen erzielt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eucatropine Hydrochloride can be synthesized through the esterification of α-Hydroxybenzeneacetic acid with 1,2,2,6-tetramethyl-4-piperidinol. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of Eucatropine Hydrochloride involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Euk atropinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Häufige Reagenzien sind Wasser und entweder Salzsäure oder Natriumhydroxid.

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Hauptprodukte, die gebildet werden:

Wirkmechanismus

Eucatropine Hydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. This means it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the eye. This leads to the relaxation of the sphincter muscle of the iris, resulting in pupil dilation . The compound primarily targets the muscarinic receptors in the eye, disrupting the normal signaling pathways and causing mydriasis .

Vergleich Mit ähnlichen Verbindungen

Atropine: Another mydriatic agent used in ophthalmology.

Homatropine: Similar in structure and function to Eucatropine Hydrochloride but with a shorter duration of action.

Tropicamide: A mydriatic agent with a shorter onset and duration of action compared to Eucatropine Hydrochloride.

Uniqueness: Eucatropine Hydrochloride is unique in its balanced duration of action, making it suitable for various ophthalmic procedures without prolonged effects . Its structural properties also allow for specific interactions with muscarinic receptors, providing effective mydriasis with minimal side effects .

Biologische Aktivität

Eucatropine hydrochloride, a synthetic compound with the molecular formula C17H26ClNO3, is primarily recognized for its role as a mydriatic agent in ophthalmology. This compound acts predominantly as a muscarinic acetylcholine receptor antagonist, leading to significant biological activities that are essential for various medical applications, particularly in eye care.

Eucatropine hydrochloride exerts its biological effects by blocking the action of acetylcholine at muscarinic receptors. This antagonistic action results in:

- Mydriasis : Dilation of the pupils, which is crucial for facilitating eye examinations and surgical procedures.

- Cycloplegia : Temporary paralysis of the ciliary muscle, impairing the ability to focus on near objects.

By inhibiting the sphincter muscle of the iris, Eucatropine hydrochloride effectively allows for enhanced visibility during ophthalmic assessments.

Pharmacological Properties

Eucatropine hydrochloride is classified as an anticholinergic agent. Its pharmacological profile includes:

- Target Interaction : Primarily interacts with muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes such as muscle contraction and glandular secretion.

- Potency and Efficacy : The compound has been shown to be effective in producing mydriatic effects comparable to other agents like atropine and tropicamide, but with potentially fewer systemic side effects .

Comparative Analysis with Other Mydriatic Agents

The following table summarizes the structural and functional similarities between Eucatropine hydrochloride and other commonly used mydriatic agents:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Atropine | High | Mydriatic agent | Naturally occurring alkaloid |

| Scopolamine | Moderate | Motion sickness treatment | Crosses the blood-brain barrier |

| Tropicamide | Moderate | Mydriatic agent | Shorter duration of action compared to Eucatropine |

| Ipratropium bromide | Low | Asthma treatment | Primarily used as a bronchodilator |

Eucatropine hydrochloride's unique profile makes it particularly effective for pupil dilation without significant systemic effects, differentiating it from other agents.

Case Studies and Research Findings

Research has demonstrated the efficacy of Eucatropine hydrochloride in various clinical settings. For instance:

- A study highlighted its effectiveness in routine ophthalmic examinations, showing that patients experienced satisfactory pupil dilation with minimal discomfort .

- Another investigation into its pharmacokinetics revealed that Eucatropine hydrochloride maintains stability in solution over extended periods, making it suitable for use in clinical settings where preparation time may vary .

Synthesis and Industrial Production

Eucatropine hydrochloride is synthesized through the esterification of α-hydroxybenzeneacetic acid with 1,2,2,6-tetramethyl-4-piperidinol. This reaction is catalyzed by hydrochloric acid to form the hydrochloride salt. In industrial applications, optimizing reaction conditions enhances yield and purity, ensuring that the final product meets pharmaceutical standards .

Eigenschaften

IUPAC Name |

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENUKHWZBZSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045828 | |

| Record name | Eucatropine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-93-6 | |

| Record name | Eucatropine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucatropine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucatropine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eucatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCATROPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560X8YZ82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.